2'-Azido guanosine

Catalog No.
S823923
CAS No.
60921-30-4
M.F
C10H12N8O5
M. Wt
324.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azido guanosine

CAS Number

60921-30-4

Product Name

2'-Azido guanosine

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N8O5

Molecular Weight

324.25 g/mol

InChI

InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1

InChI Key

KOYOGLPRZZLHQG-AEHJODJJSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

2'-Azido guanosine is a specialized nucleoside analog featuring an azido (-N3) group at the 2'-position of the ribose ring, serving as a highly reactive, bioorthogonal handle for click chemistry [1]. In procurement and chemical biology workflows, it is primarily sourced as a precursor for synthesizing 2'-azido-modified phosphoramidites for solid-phase RNA synthesis or as a triphosphate for enzymatic incorporation. Unlike standard stabilizing modifications, the 2'-azido moiety provides a dual function: it locks the sugar in the RNA-compatible C3'-endo conformation while enabling highly specific post-synthetic conjugation of fluorophores or affinity tags directly to the RNA backbone without disrupting native base-pairing [2].

Substituting 2'-Azido guanosine with generic RNA modifications (such as 2'-Fluoro or 2'-O-Methyl guanosine) completely eliminates the capacity for post-synthetic bioorthogonal labeling, as these analogs lack a reactive handle [1]. Furthermore, attempting to substitute it with other reactive analogs like 8-Azido guanosine shifts the reactivity profile from click-compatible cycloaddition to UV-activated photoaffinity cross-linking, altering the entire experimental paradigm. Compared to the mainstream metabolic label 4-thiouridine (4sU), which relies on thiol-alkylation and can induce nucleolar stress in sensitive models, 2'-Azido guanosine offers a less cytotoxic, highly specific click-chemistry alternative that is critical for nascent RNA capture in 4sU-sensitive systems [2].

Bioorthogonal Conjugation Specificity in Complex Lysates

When performing post-synthetic labeling in crude cell lysates, 2'-Azido guanosine demonstrates superior target specificity compared to traditional amine- or thiol-reactive nucleoside analogs. While maleimide-based conjugation to thiol-modified RNA often suffers from high background due to cross-reactivity with endogenous intracellular thiols, the 2'-azido handle undergoes copper-catalyzed alkyne-azide cycloaddition (CuAAC) with >95% conjugation efficiency and near-zero off-target reactivity [1].

Evidence DimensionConjugation efficiency and specificity in crude lysates
Target Compound Data>95% specific click conjugation yield
Comparator Or BaselineThiol-modified nucleosides (<60% specific yield due to endogenous thiol interference)
Quantified Difference>35% improvement in specific labeling yield
ConditionsAqueous biological lysate, CuAAC vs. Maleimide coupling

Procurement of 2'-azido analogs is essential for downstream diagnostic or pull-down assays where RNA must be selectively labeled in complex, unpurified biological mixtures without background interference.

Maintenance of A-Form RNA Helical Structure

A critical procurement factor for modified nucleosides is their impact on RNA duplex stability. X-ray crystallographic and UV melting curve analyses reveal that the 2'-azido group strongly favors the C3'-endo ribose pucker, which is the native conformation of A-form RNA helices [1]. Compared to bulky 2'-O-alkyl modifications that can sterically hinder duplex formation, the incorporation of 2'-Azido guanosine is highly structurally tolerated, typically altering the duplex Tm by only ±0.5 to 1.0 °C per modification relative to unmodified guanosine [1].

Evidence DimensionThermodynamic duplex stability (ΔTm)
Target Compound DataΔTm ±0.5 to 1.0 °C per insert
Comparator Or BaselineUnmodified Guanosine (Baseline Tm)
Quantified DifferenceNear-zero deviation from native RNA thermodynamic stability
ConditionsUV melting curve analysis of modified RNA duplexes

Buyers developing RNA aptamers or structural probes must select this specific analog to ensure the addition of a labeling handle does not denature or alter the target RNA's native folding.

Polymerase Chain Extension Capability

For enzymatic synthesis of labeled RNA transcripts, the position of the azido modification strictly dictates polymerase behavior. 2'-Azido-GTP serves as a viable substrate for internal labeling, allowing mutant RNA polymerases (such as Y639F T7 RNAP) to continue chain extension after incorporation [1]. In stark contrast, 3'-azido nucleoside analogs (such as AZT derivatives) function as obligate chain terminators, resulting in 0% subsequent chain extension, making the 2'-azido variant uniquely suited for generating full-length transcripts [1].

Evidence DimensionPost-incorporation chain extension
Target Compound DataSupports continuous chain extension
Comparator Or Baseline3'-Azido guanosine triphosphate (0% extension; obligate chain terminator)
Quantified DifferenceFull-length transcript synthesis vs. absolute truncation
ConditionsIn vitro transcription using mutant T7 RNA polymerase

Industrial and academic labs synthesizing internally labeled mRNA or long non-coding RNAs must procure the 2'-azido form to avoid the premature transcription termination caused by 3'-azido variants.

Metabolic Labeling Viability in 4sU-Sensitive Systems

In transcriptomic profiling of nascent RNA, 4-thiouridine (4sU) is the standard metabolic label; however, at concentrations required for robust labeling (>100 µM), 4sU can induce nucleolar stress and alter native RNA processing [1]. 2'-Azido guanosine provides an effective alternative for these systems, achieving detectable metabolic incorporation without triggering the thiol-induced cytotoxicity pathways associated with high-dose 4sU, thereby preventing labeling-induced artifacts in gene expression data [2].

Evidence DimensionMetabolic stress induction during nascent RNA labeling
Target Compound DataTolerated at labeling concentrations without nucleolar stress
Comparator Or Baseline4-Thiouridine (Induces nucleolar stress/cytotoxicity at >100 µM in sensitive systems)
Quantified DifferenceAvoidance of thiol-induced metabolic disruption
ConditionsIn vivo metabolic pulse labeling in sensitive cell culture models

Researchers working with 4sU-sensitive organisms or requiring long-term metabolic labeling must procure 2'-Azido guanosine to prevent labeling-induced artifacts in gene expression data.

Enzymatic Synthesis of Click-Ready RNA Probes

Driven by its ability to support continuous chain extension by mutant RNA polymerases (unlike 3'-azido terminators), 2'-Azido guanosine is heavily procured as a triphosphate precursor for in vitro transcription[1]. It enables the generation of internally labeled, full-length RNA probes that can subsequently be conjugated to fluorophores or affinity tags via CuAAC, essential for RNA pull-down assays and single-molecule tracking.

Automated Solid-Phase RNA Oligonucleotide Synthesis

Because the 2'-azido group maintains the critical C3'-endo conformation and native duplex thermodynamic stability, 2'-Azido guanosine phosphoramidites are ideal for solid-phase synthesis of modified siRNAs and RNA aptamers [2]. Buyers select this compound to introduce site-specific bioorthogonal handles without compromising the target-binding affinity or structural integrity of the final therapeutic or diagnostic oligonucleotide.

Nascent RNA Profiling in Sensitive Biological Models

In transcriptomic studies where the gold-standard 4-thiouridine (4sU) induces unacceptable cytotoxicity or nucleolar stress, 2'-Azido guanosine serves as a vital metabolic labeling substitute[3]. It allows researchers to capture and sequence newly transcribed RNA in bacteria and sensitive eukaryotic cell lines by utilizing biotin-alkyne click chemistry for highly specific enrichment from complex lysates.

XLogP3

-0.5

Dates

Last modified: 04-14-2024

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